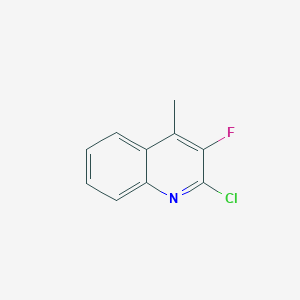

2-Chloro-3-fluoro-4-methylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

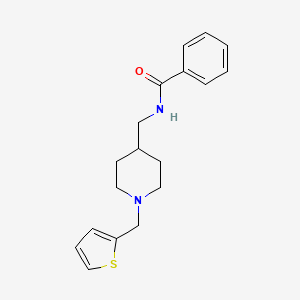

2-Chloro-3-fluoro-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family . It has a molecular weight of 195.62 . The compound is typically stored at a temperature of 4°C and is available in powder form .

Synthesis Analysis

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The IUPAC name of 2-Chloro-3-fluoro-4-methylquinoline is the same as its common name . The InChI code for this compound is 1S/C10H7ClFN/c1-6-7-4-2-3-5-8(7)13-10(11)9(6)12/h2-5H,1H3 .Chemical Reactions Analysis

Quinoline derivatives are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis

2-Chloro-3-fluoro-4-methylquinoline has a molecular weight of 195.62 . It is a powder that is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Quinoline derivatives, including 2-Chloro-3-fluoro-4-methylquinoline, have been used as a basic structure for the development of synthetic antimalarial drugs . They exhibit significant antimalarial activity, which is crucial in the fight against malaria, a disease that affects millions of people worldwide .

Antimicrobial Activity

Quinoline derivatives are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of these compounds depends on the substitution on the heterocyclic pyridine ring .

Anticancer Activity

Quinoline derivatives have shown potential in the field of oncology. They exhibit anticancer activity, making them a valuable resource in the development of new cancer therapies .

Antiviral Activity

Quinoline derivatives, including 2-Chloro-3-fluoro-4-methylquinoline, have demonstrated antiviral properties . This makes them a potential candidate for the development of new antiviral drugs.

Anti-inflammatory Activity

Quinoline derivatives are known to exhibit anti-inflammatory effects . This property can be harnessed in the development of drugs for the treatment of various inflammatory diseases.

Antidepressant and Anticonvulsant Activity

Quinoline derivatives have shown potential as antidepressants and anticonvulsants . This opens up possibilities for their use in the treatment of neurological disorders.

Antihypertensive Activity

Quinoline derivatives have also demonstrated antihypertensive effects . This makes them a potential resource in the development of drugs for the treatment of hypertension.

Enzyme Inhibition

Quinoline derivatives are known to inhibit various enzymes . This property can be exploited in the development of drugs targeting specific enzymes related to various diseases.

Wirkmechanismus

Target of Action

Quinoline compounds are known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .

Mode of Action

It’s known that quinoline compounds can undergo a variety of reactions including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biochemical Pathways

Quinoline compounds are known to be involved in various biochemical pathways due to their wide range of biological activities .

Result of Action

Quinoline compounds are known to exhibit a remarkable biological activity .

Action Environment

The environment can significantly affect the action of quinoline compounds .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future directions may include the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities.

Eigenschaften

IUPAC Name |

2-chloro-3-fluoro-4-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-7-4-2-3-5-8(7)13-10(11)9(6)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYVXNLOEGSNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)